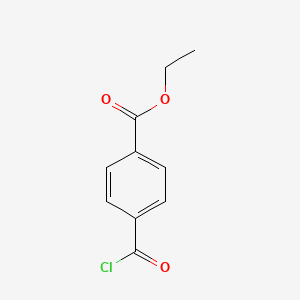

p-Ethoxycarbonylbenzoyl chloride

Übersicht

Beschreibung

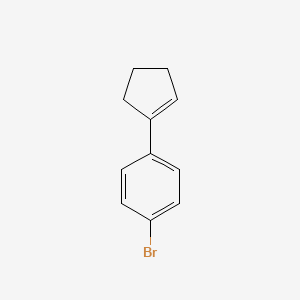

Molecular Structure Analysis

The molecular formula of p-Ethoxycarbonylbenzoyl chloride is C10H9ClO3, and its molecular weight is 212.63 g/mol. Detailed structural analysis would require more specific resources or experimental data.Wissenschaftliche Forschungsanwendungen

Electro-Optical Applications

Specific Scientific Field

This application falls under the field of Material Science and Optics .

Methods of Application or Experimental Procedures

The compound was grown into a bulk size crystal using a single zone transparent resistive furnace. This method was chosen due to difficulties involved in its growth via a solution growth technique .

Results or Outcomes

The grown crystal was found to possess reasonably good transmittance over the visible spectrum. The optical band gap was also evaluated. The crystal was found to have fair thermal stability, however, the mechanical strength was low .

Local Anesthetics

Specific Scientific Field

This application is in the field of Medicine and Pharmaceuticals .

Methods of Application or Experimental Procedures

Tetracaine and pramocaine were used as the lead compounds to design benzoate compounds. The target molecule was modified by bioisostere formation and modification with alkyl groups .

Results or Outcomes

The newly designed target compounds were evaluated via surface anesthesia, infiltration anesthesia, block anesthesia and acute toxicity tests. Some compounds showed good local anesthetic effect and low toxicity .

Analytical Chemistry

Specific Scientific Field

This application falls under the field of Analytical Chemistry .

Summary of the Application

Ethyl 4-(carbonochloridoyl)benzoate can be used in various analytical methods such as NMR, HPLC, LC-MS, UPLC & more .

Methods of Application or Experimental Procedures

The compound can be used as a standard or reference material in these analytical methods .

Results or Outcomes

The results or outcomes would depend on the specific analytical method and the sample being analyzed .

Ester Chemistry

Specific Scientific Field

This application is in the field of Organic Chemistry .

Summary of the Application

Esters, including benzoate compounds, have several commercial and synthetic applications . They are frequently the source of flavors and aromas in many fruits and flowers. Esters also make up the bulk of animal fats and vegetable oils—glycerides (fatty acid esters of glycerol). Soap is produced by a saponification (basic hydrolysis) reaction of a fat or oil .

Methods of Application or Experimental Procedures

Esters can be synthesized from carboxylic acids and alcohols in the presence of an acid catalyst . They can also be converted to amides via an aminolysis reaction .

Results or Outcomes

The results or outcomes would depend on the specific synthesis or reaction being carried out .

Safety And Hazards

While specific safety data for p-Ethoxycarbonylbenzoyl chloride is not available, it’s important to handle all chemical compounds with care. Safety data sheets for similar compounds suggest potential hazards including skin and eye irritation, respiratory irritation, and toxicity if swallowed or inhaled .

Eigenschaften

IUPAC Name |

ethyl 4-carbonochloridoylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO3/c1-2-14-10(13)8-5-3-7(4-6-8)9(11)12/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POYHUEAWYYJRQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40483712 | |

| Record name | p-Ethoxycarbonylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40483712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

p-Ethoxycarbonylbenzoyl chloride | |

CAS RN |

27111-45-1 | |

| Record name | p-Ethoxycarbonylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40483712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(pyrrolidin-1-ylmethyl)phenyl]boronic Acid](/img/structure/B1279865.png)